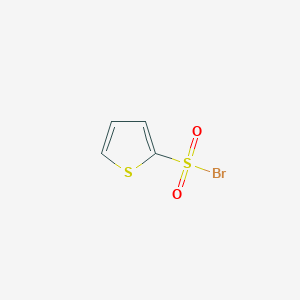

Thiophene-2-sulfonyl bromide

Cat. No. B2835448

Key on ui cas rn:

52259-99-1

M. Wt: 227.09

InChI Key: RBCGPQXKTYHYQU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04264774

Procedure details

In a 500 ml Erlenmeyer flask equipped with a magnetic stirrer and a thermometer were placed 200 ml of methanol and 6.80 g (0.20 mol) of 95% hydrazine. This solution wa cooled to 7° C. and 18.26 g (0.10 mol) of 2-thiophenesulfonyl chloride was added portion-wise in such a manner that the temperature did not exceed 15° C. After the addition was complete, the reaction mixture was allowed to warm to room temperature. The methanol was removed in vacuo leaving a mixture of a heavy oil and a fluffy solid. The mixture was treated with water, and the solid dissolved and oil separated. The mixture of oil and water (which contained the hydrazine hydrochloride from the first reaction) was placed in a flask containing 300 ml of chloroform and a magnetic stirrer. Crushed ice was added and to the resulting slurry 64.0 g of bromine was added at such a rate that the reaction temperature remained below 10° C. After the addition was complete and the bromine color had dissipated, the layers were separated. The chloroform layer was dried over anhydrous magnesium sulfate, and the chloroform removed in vacuo leaving a yellow oil which crystallized on addition of hexane. The solid was filtered and dried to give 15.33 g of the title compound as slightly yellow crystals, mp 49°-51° C.

Identifiers

|

REACTION_CXSMILES

|

CO.NN.[S:5]1[CH:9]=[CH:8][CH:7]=[C:6]1[S:10](Cl)(=[O:12])=[O:11].[Br:14]Br>C(Cl)(Cl)Cl.O>[S:5]1[CH:9]=[CH:8][CH:7]=[C:6]1[S:10]([Br:14])(=[O:12])=[O:11]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Two

|

Name

|

|

|

Quantity

|

6.8 g

|

|

Type

|

reactant

|

|

Smiles

|

NN

|

Step Three

|

Name

|

|

|

Quantity

|

18.26 g

|

|

Type

|

reactant

|

|

Smiles

|

S1C(=CC=C1)S(=O)(=O)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

64 g

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

Step Six

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

7 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 500 ml Erlenmeyer flask equipped with a magnetic stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

did not exceed 15° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The methanol was removed in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

leaving

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a mixture of a heavy oil

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the solid dissolved

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

oil separated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The mixture of oil and water (which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

from the first reaction)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was placed in a flask

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added at such a rate that the reaction temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

remained below 10° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the layers were separated

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The chloroform layer was dried over anhydrous magnesium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the chloroform removed in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

leaving a yellow oil which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallized on addition of hexane

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S1C(=CC=C1)S(=O)(=O)Br

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 15.33 g | |

| YIELD: CALCULATEDPERCENTYIELD | 67.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |